Egfr/her2/dhfr-IN-2

Description

Foundational Roles of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR) in Oncogenic Processes

The selection of targets for a multi-target inhibitor is a critical aspect of its design. Egfr/her2/dhfr-IN-2 is engineered to concurrently inhibit three proteins that play pivotal roles in cancer cell proliferation and survival: EGFR, HER2, and DHFR.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. mdpi.comscielo.org.co These receptors are transmembrane proteins that, upon activation, trigger a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are fundamental for cell growth, proliferation, and survival. mdpi.commdpi.com

In many cancers, these receptors are dysregulated through mechanisms such as gene amplification, protein overexpression, or activating mutations. nih.gov This leads to constitutive signaling that drives tumorigenesis. nih.gov For instance, EGFR is frequently overexpressed in various cancers and is associated with a poor prognosis. mdpi.comimrpress.com Similarly, HER2 overexpression, found in a significant percentage of breast cancers, is linked to aggressive disease and an increased likelihood of metastasis. imrpress.commdpi.com EGFR and HER2 can form heterodimers, which are particularly potent signaling complexes that robustly activate downstream pathways. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR) is an essential enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gove-crt.org THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. patsnap.comresearchgate.net

Cancer cells, with their high rate of proliferation, have an increased demand for nucleotides to support DNA replication. numberanalytics.com Consequently, they often upregulate enzymes involved in nucleotide synthesis, including DHFR. numberanalytics.comaacrjournals.org By inhibiting DHFR, the supply of THF is depleted, leading to an impairment of DNA synthesis and subsequent cell cycle arrest and cell death. patsnap.comresearchgate.net This makes DHFR a well-established target for anticancer drugs. e-crt.orgresearchgate.net

Strategic Rationale for Developing Multi-Targeted Therapeutic Agents

The development of multi-target inhibitors like this compound is a strategic response to the challenges posed by the complexity and adaptability of cancer.

A significant challenge in targeting receptor tyrosine kinases is the plasticity of their signaling networks. When one pathway is inhibited, cancer cells can often compensate by activating parallel or alternative pathways to maintain their growth and survival signals. nih.gov For example, inhibition of EGFR can sometimes lead to the activation of other receptors like HER2 or MET to bypass the blockade. mdpi.comoncotarget.com By simultaneously targeting both EGFR and HER2, a multi-target inhibitor can potentially cut off these compensatory routes, leading to a more effective and sustained inhibition of pro-survival signaling. acs.org

Resistance to single-target therapies is a major obstacle in cancer treatment. frontiersin.org Intrinsic resistance refers to the pre-existence of resistance mechanisms in a tumor, while acquired resistance develops during treatment. mdpi.com Mechanisms of resistance to EGFR and HER2 inhibitors can include secondary mutations in the target kinase domain that prevent drug binding, or the activation of bypass signaling pathways. tandfonline.comnih.govaacrjournals.org Similarly, resistance to DHFR inhibitors can arise from increased DHFR levels or mutations that reduce drug affinity. e-crt.org A multi-target approach can help overcome resistance by attacking the cancer cell on multiple fronts. nih.gov For instance, while a cell might develop a mutation that confers resistance to an EGFR inhibitor, it may remain sensitive to the simultaneous inhibition of HER2 and DHFR.

Overview of this compound as a Prototype Multi-Target Inhibitor

This compound is a chemical compound designed to function as a multi-target inhibitor of EGFR, HER2, and DHFR. medchemexpress.eu Research has shown its ability to inhibit the kinase activities of both EGFR and HER2, as well as the enzymatic function of DHFR. medchemexpress.eumedchemexpress.com This dual action of targeting both key signaling pathways and essential metabolic processes represents a promising strategy in anticancer drug design. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (μM) |

|---|---|

| EGFR | 0.248 |

| HER2 | 0.156 |

| DHFR | 0.138 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from medchemexpress.eu

Studies have demonstrated that this compound exhibits anticancer activity against a variety of cancer cell lines. medchemexpress.eu For example, it has shown efficacy against Hep G2, HeLa, HEp-2, HCT 116, PC-3, and MCF7 cancer cells. medchemexpress.eu The mechanism of action involves the disruption of critical cellular processes, leading to a reduction in breast cancer tumor growth in preclinical models. medchemexpress.eu A related compound, Egfr/her2/dhfr-IN-1, has been shown to induce apoptosis and cause cell cycle arrest at the G1/S phase. medchemexpress.com Another compound from the same chemical series, designated as 4c, also demonstrated potent dual inhibition of EGFR/HER2 and significant DHFR inhibitory activity, leading to S-phase cell cycle arrest and apoptosis in MCF7 breast cancer cells. nih.govmedchemexpress.com

Table 2: Anticancer Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| Hep G2 | Liver Cancer | 9.14 |

| HeLa | Cervical Cancer | 7.33 |

| HEp-2 | Laryngeal Cancer | 14.18 |

| HCT 116 | Colon Cancer | 24.87 |

| PC-3 | Prostate Cancer | 20.07 |

| MCF7 | Breast Cancer | 6.16 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from medchemexpress.eu

The development and study of compounds like this compound provide valuable insights into the potential of multi-target inhibition as a therapeutic strategy to combat cancer. By simultaneously disrupting multiple oncogenic drivers, these agents hold the promise of improved efficacy and a reduced likelihood of resistance, ultimately offering new avenues for cancer treatment.

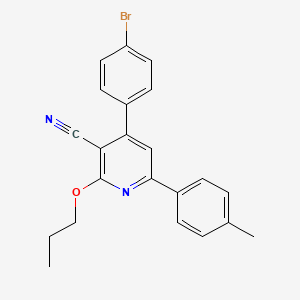

Structure

3D Structure

Properties

Molecular Formula |

C22H19BrN2O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3 |

InChI Key |

DQIUWEBTLVAWQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |

Origin of Product |

United States |

Molecular Design and Synthetic Strategies for Egfr/her2/dhfr in 2 Analogues

Chemical Synthesis Methodologies and Structural Derivations

The synthesis of these multi-target agents involves the construction of core heterocyclic scaffolds, which are then functionalized to optimize interactions with the respective target enzymes. Key synthetic pathways focus on creating 2-alkoxycyanopyridine and imidazo[2,1-b]thiazole (B1210989) frameworks.

A series of 2-alkoxycyanopyridine derivatives has been synthesized and evaluated for dual EGFR/HER2 and DHFR inhibitory activity. bohrium.combohrium.comnih.gov The synthetic route typically begins with the preparation of a substituted 2-pyridone precursor. This precursor is then used to generate various analogues.

One reported synthesis involves using 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide as a key intermediate. bohrium.com Another approach describes the synthesis of new 2-alkoxycyanopyridine derivatives designed to carry the essential pharmacophoric features for triple inhibition. nih.gov For instance, compounds were synthesized and evaluated for their anticancer activities, with some showing superior efficacy against breast cancer cell lines compared to standard drugs. nih.gov The general scheme allows for the introduction of different substituents on the pyridine (B92270) and attached phenyl rings, as well as variation in the alkoxy side chain, to explore structure-activity relationships. nih.gov

The thiazole (B1198619) and the fused imidazo[2,1-b]thiazole systems serve as another important scaffold for developing EGFR/HER2 and DHFR inhibitors. researchgate.netnih.govx-mol.net The synthesis of these compounds allows for the creation of a library of analogues with diverse substitutions.

The synthetic process for imidazo[2,1-b]thiazole analogues has been detailed in several studies. researchgate.netresearchgate.net These methods often involve the cyclization of appropriate precursors to form the fused heterocyclic core. x-mol.net For example, new series of thiazole and imidazo[2,1-b]thiazole derivatives were synthesized and showed significant anticancer activity, particularly against MCF-7 breast cancer cells. nih.gov Specific analogues from this class have demonstrated potent dual inhibition of EGFR/HER2 kinases. researchgate.netresearchgate.net The versatility of the synthetic route enables the introduction of various aryl groups and side chains, which is crucial for modulating the biological activity and selectivity of the compounds. researchgate.net

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization for this class of compounds involves systematic chemical modifications to enhance potency against the three target enzymes while maintaining a favorable selectivity profile. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that govern these interactions.

For the 2-alkoxycyanopyridine series, molecular modeling has shown that the 3-cyanopyridine (B1664610) core, along with two substituted phenyl rings attached to the central pyridine, and a propoxy side chain are important for binding to the EGFR and HER2 active sites. nih.gov Similarly, for the imidazo[2,1-b]thiazole analogues, the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain were identified as critical for anticancer activity and kinase inhibition. researchgate.netresearchgate.net Certain compounds within this class were found to be the most potent dual EGFR/HER2 kinase inhibitors, with IC50 values in the nanomolar range. researchgate.netnih.gov For example, compounds 39 and 43 (from the imidazo[2,1-b]thiazole series) showed IC50 values of 0.153/0.108 µM and 0.122/0.078 µM for EGFR and HER2, respectively. researchgate.net

Table 1: Inhibitory Activity of Selected Analogues against EGFR and HER2

| Compound | Scaffold | EGFR IC50 (µM) | HER2 IC50 (µM) | Source |

|---|---|---|---|---|

| 4b | 2-Alkoxycyanopyridine | 0.248 | 0.156 | nih.gov |

| 4c | 2-Alkoxycyanopyridine | 0.138 | 0.092 | nih.gov |

| 39 | Imidazo[2,1-b]thiazole | 0.153 | 0.108 | researchgate.netnih.gov |

| 43 | Imidazo[2,1-b]thiazole | 0.122 | 0.078 | researchgate.netnih.gov |

This table is based on data from published research and is for informational purposes only.

The inhibition of DHFR requires different structural features compared to kinase inhibition, as DHFR is a metabolic enzyme with a distinct active site. nih.govmontclair.edu The design of these multi-target inhibitors incorporates functionalities that can effectively bind to the folate-binding pocket of DHFR. sci-hub.se

In the 2-alkoxycyanopyridine series, compounds 4b and 4c demonstrated the most potent DHFR inhibitory activity, with IC50 values of 0.138 µM and 0.193 µM, respectively, which are comparable to the classical DHFR inhibitor methotrexate (B535133). nih.gov For the imidazo[2,1-b]thiazole series, compounds 39 and 42 were identified as the best DHFR inhibitors with IC50 values of 0.291 µM and 0.123 µM, respectively. researchgate.net These findings suggest that specific substitutions on the core scaffolds are crucial for achieving potent DHFR inhibition. The ability to target DHFR from different species selectively is a key aspect of antifolate drug design, often exploiting differences in amino acid residues within the active site. nih.govnih.govacs.org

Table 2: Inhibitory Activity of Selected Analogues against DHFR

| Compound | Scaffold | DHFR IC50 (µM) | Source |

|---|---|---|---|

| 4b | 2-Alkoxycyanopyridine | 0.138 | nih.gov |

| 4c | 2-Alkoxycyanopyridine | 0.193 | nih.gov |

| 39 | Imidazo[2,1-b]thiazole | 0.291 | researchgate.net |

| 42 | Imidazo[2,1-b]thiazole | 0.123 | researchgate.net |

This table is based on data from published research and is for informational purposes only.

Achieving a balanced activity profile against three distinct targets is a significant challenge in medicinal chemistry. frontiersin.orgresearchgate.net The optimization of these multi-target ligands involves fine-tuning the chemical structure to modulate affinity and selectivity. acs.orgacs.org

For the 2-alkoxycyanopyridine and imidazo[2,1-b]thiazole analogues, SAR studies have shown that modifications to the substituent groups on the phenyl rings and the nature of the side chains can significantly impact the inhibitory potency against each target. nih.govresearchgate.net For instance, the introduction of specific electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to the respective enzyme pockets. bohrium.comresearchgate.net The goal is to identify a single compound, like 4c from the 2-alkoxycyanopyridine series, which demonstrates potent inhibition of both EGFR/HER2 kinases and the DHFR enzyme. nih.gov This compound serves as a lead for a multi-targeting agent that acts through the inhibition of kinase signaling, folate metabolism, and the induction of apoptosis. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

In the rational design and development of multi-target inhibitors such as Egfr/her2/dhfr-IN-2, computational chemistry and molecular modeling serve as indispensable tools. These in silico techniques provide profound insights into the molecular interactions, structural requirements for activity, and dynamic behavior of ligands within the binding sites of their respective targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR). By simulating complex biological systems at an atomic level, these approaches accelerate the discovery process, enabling the refinement of lead compounds for enhanced potency and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the binding modes of this compound analogues and elucidating the key intermolecular interactions that govern their inhibitory activity.

For the EGFR and HER2 kinase domains, docking studies reveal that potent inhibitors typically occupy the ATP-binding pocket. Key interactions often involve the formation of hydrogen bonds with hinge region residues, such as Met793 in EGFR, which is a crucial anchor point for many kinase inhibitors. ukm.my For instance, in studies of similar dual EGFR/HER2 inhibitors, the quinazoline (B50416) scaffold, a common feature in such compounds, is known to form critical hydrogen bonds with the kinase hinge. ukm.my Furthermore, π-π stacking interactions with aromatic residues within the active site contribute to stabilizing the ligand-receptor complex.

In the case of DHFR, docking simulations help to understand how the inhibitor mimics the natural substrate, dihydrofolate, to block the enzyme's active site. The binding of inhibitors to DHFR is often characterized by hydrogen bonds with key residues like Glu30 and Ile7, and van der Waals interactions with residues such as Phe34 and Val115. mdpi.com The pteridine (B1203161) ring of folic acid or the equivalent moiety in an inhibitor is pivotal for these interactions.

The binding affinity, often expressed as a docking score (in kcal/mol), provides a quantitative estimate of the ligand's binding strength. Lower scores typically indicate a more favorable binding pose. Below is a representative data table illustrating the kind of results obtained from molecular docking simulations for a hypothetical analogue of this compound against its three targets.

| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| EGFR | 1M17 | Met793, Leu718, Gly796 | -15.08 | Hydrogen Bond, Hydrophobic |

| HER2 | 3PP0 | Met801, Leu726, Ser783 | -16.90 | Hydrogen Bond, π-π Stacking |

| DHFR | 1DDS | Ile7, Glu30, Phe34, Val115 | -8.06 | Hydrogen Bond, van der Waals |

This table presents illustrative data based on findings for similar multi-target inhibitors. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar For multi-target inhibitors like this compound, QSAR models are developed to predict the inhibitory potency of novel analogues and to identify the key structural features (descriptors) that influence activity. nih.gov

Both 2D-QSAR and 3D-QSAR models can be constructed. 2D-QSAR models utilize descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties. acs.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules to generate predictive models. nih.gov

For EGFR/HER2 inhibitors, QSAR studies have highlighted the importance of specific steric and electrostatic fields around the molecule. nih.govrsc.org For example, a CoMFA model might indicate that bulky substituents at a particular position on the core scaffold are favorable for HER2 inhibition, while electronegative groups at another position enhance EGFR inhibition. For DHFR inhibitors, QSAR studies have identified descriptors related to molecular shape and hydrogen bonding capacity as being critical for potent activity. conicet.gov.ar

The predictive power of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability.

| Model Type | Target | Key Descriptors | q² | r² |

| 3D-QSAR (CoMFA) | EGFR | Steric, Electrostatic | 0.73 | 0.98 |

| 3D-QSAR (CoMSIA) | HER2 | Steric, Electrostatic, Hydrophobic | 0.74 | 0.92 |

| 2D-QSAR | DHFR | Topological, Constitutional | 0.81 | 0.92 |

This table shows representative statistical values for QSAR models based on published studies on EGFR, HER2, and DHFR inhibitors. conicet.gov.arnih.gov

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for exploring the conformational changes in both the ligand and the protein upon binding. mdpi.com

For this compound analogues, MD simulations can validate the stability of the interactions observed in docking. nih.gov For instance, the hydrogen bonds predicted to anchor the inhibitor in the EGFR/HER2 kinase hinge region can be monitored throughout the simulation to confirm their persistence. elifesciences.org These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of certain regions of the active site. nih.gov

A key output of MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD for the ligand and protein backbone suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.com Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on the MD trajectory to provide a more accurate estimation of binding affinity. mdpi.com

| Simulation System | Simulation Time (ns) | Average RMSD (Å) - Protein | Average RMSD (Å) - Ligand | Key Findings |

| Analogue-EGFR Complex | 100 | 1.5 | 0.8 | Stable hydrogen bonds to hinge region confirmed. |

| Analogue-HER2 Complex | 100 | 1.7 | 1.0 | Conformational stability of the "dimerization arm" is affected by binding. nih.gov |

| Analogue-DHFR Complex | 50 | 1.4 | 0.9 | Stable binding conformation similar to the reference inhibitor. mdpi.com |

This table provides illustrative data from MD simulations, reflecting typical results seen in studies of inhibitors for these targets. mdpi.comnih.gov

Inhibition of EGFR and HER2 Receptor Tyrosine Kinase Activity

This compound exerts its anticancer effects in part by directly inhibiting the kinase activity of both EGFR and HER2. These receptor tyrosine kinases are crucial components of signaling pathways that, when dysregulated, drive the growth and survival of many cancer types. spandidos-publications.com

Biochemical Kinetics of ATP-Binding Site Occupation and Kinase Domain Deactivation

This compound functions as a competitive inhibitor, binding to the ATP-binding sites within the kinase domains of EGFR and HER2. This occupation prevents the binding of ATP, a necessary step for the autophosphorylation and subsequent activation of the receptors. pnas.orgnih.gov The inhibition of these kinases disrupts their ability to catalyze the transfer of phosphate (B84403) groups to downstream signaling molecules. pnas.org

Molecular docking studies have elucidated the high binding affinity of similar multi-target inhibitors to the ATP-binding sites of EGFR and HER2. These interactions often involve hydrogen bonding with key residues within the kinase domain and π–π stacking interactions that stabilize the inhibitor-receptor complex.

The inhibitory concentrations (IC50) of this compound highlight its potency against these targets. The reported IC50 values are 0.248 µM for EGFR and 0.156 µM for HER2. medchemexpress.eu For comparison, a related compound, Egfr/her2/dhfr-IN-1, shows IC50 values of 0.153 µM and 0.108 µM for EGFR and HER2, respectively. medchemexpress.com

Modulation of Downstream Signaling Transduction Pathways

By deactivating the kinase domains of EGFR and HER2, this compound effectively blocks the initiation of several downstream signaling cascades that are critical for tumor cell growth and survival.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com Activation of EGFR and HER2 leads to the recruitment and activation of PI3K, which in turn activates AKT and subsequently mTOR. mdpi.com this compound, by inhibiting the upstream receptors, prevents the activation of this entire cascade. researchgate.net This disruption is significant as the hyperactivation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, including breast cancer. nih.govmdpi.com The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. mdpi.com

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling route controlled by EGFR and HER2. spandidos-publications.commdpi.com Upon receptor activation, this pathway is initiated, leading to the transcription of genes involved in cell proliferation and differentiation. mdpi.comthno.org this compound's inhibition of EGFR and HER2 phosphorylation directly attenuates the activation of the RAS/RAF/MEK/ERK cascade. thno.org This is particularly relevant in tumors where this pathway is hyperactivated due to the overexpression of growth factor receptors like EGFR and HER2. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. nih.govoncotarget.com EGFR and HER2 activation can lead to the phosphorylation and subsequent activation of STAT3. nih.gov Activated STAT3 then dimerizes and translocates to the nucleus, where it regulates the expression of target genes. nih.gov By inhibiting EGFR and HER2, this compound prevents the activation of STAT3, thereby blocking its downstream effects. oncotarget.com Inhibition of STAT3 activation has been shown to be a critical mechanism for overcoming resistance to targeted therapies. oncotarget.com

Impact on Receptor Dimerization and Nuclear Translocation of EGFR/HER2

The formation of homodimers (e.g., EGFR/EGFR) and heterodimers (e.g., EGFR/HER2) is a critical step for the activation of these receptors. sigmaaldrich.comelifesciences.org Ligand binding to EGFR, for instance, induces a conformational change that promotes dimerization and subsequent autophosphorylation. sigmaaldrich.com HER2, which has no known direct ligand, is a preferred dimerization partner for other EGFR family members. nih.gov The EGFR/HER2 heterodimer is considered a particularly potent signaling complex. nih.gov

While the primary mechanism of this compound is the inhibition of kinase activity, this action can indirectly affect processes related to receptor dimerization and trafficking. By binding to the kinase domain, the inhibitor may induce conformational changes that could potentially influence the stability or formation of receptor dimers.

Furthermore, both EGFR and HER2 have been shown to translocate to the nucleus, where they can function as transcriptional regulators. nih.govplos.org The tyrosine kinase inhibitor lapatinib (B449) has been demonstrated to inhibit the nuclear translocation of both EGFR and HER2. nih.govplos.org This inhibition of nuclear translocation prevents these receptors from activating the transcription of genes such as thymidylate synthase (TS). plos.orgplos.org Given that this compound also targets the kinase activity of EGFR and HER2, it is plausible that it similarly impacts their nuclear translocation, thereby adding another layer to its mechanism of action.

Consequences for Gene Transcription Regulation (e.g., Thymidylate Synthase Downregulation)

The inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) by multi-target inhibitors has significant consequences for the regulation of gene transcription. Both EGFR and HER2, upon activation, can translocate to the nucleus where they function as transcriptional regulators for genes involved in cell proliferation, DNA repair, and synthesis. nih.govplos.orgsnu.ac.kr Nuclear EGFR has been shown to regulate the expression of genes such as cyclin D1, inducible nitric oxide synthase (iNOS), and B-MYB. nih.govplos.orgnih.gov

A critical target of this regulatory function is thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate, a necessary precursor for DNA replication. nih.govplos.org Studies on dual EGFR and HER2 inhibitors, such as lapatinib, have demonstrated that inhibiting these receptors prevents their nuclear translocation. nih.govplos.org This action, in turn, downregulates TS gene transcription. nih.govplos.org The dual inhibition of both EGFR and HER2 is more effective at reducing TS levels compared to the inhibition of either receptor alone. nih.govplos.org This downregulation of TS is a key mechanism that can enhance the sensitivity of cancer cells to certain chemotherapies. plos.orgsnu.ac.krresearchgate.net The inhibition of EGFR and HER2 signaling pathways also affects downstream transcription factors like c-jun and c-fos, which are associated with cell cycle progression and tumor cell invasion. thno.org

Inhibition of Dihydrofolate Reductase (DHFR) Activity

Enzymatic Inhibition Kinetics and Competitive Binding Mechanisms

This compound is a multi-target agent that demonstrates potent inhibitory activity against dihydrofolate reductase (DHFR). medchemexpress.eunih.gov Enzymatic assays have quantified this inhibition, revealing specific IC50 values. For instance, the compound designated as 4b shows an IC50 value of 0.138 µM against DHFR. medchemexpress.eunih.gov A similarly named compound, designated 9b, inhibits human DHFR (h-DHFR) with an IC50 of 0.192 µM. medchemexpress.com

The mechanism of DHFR inhibition by antifolate agents is typically competitive. cancernetwork.com These inhibitors bind noncovalently to the same active site on the DHFR enzyme as its natural substrate, dihydrofolate. cancernetwork.comresearchgate.net This binding prevents the enzyme from catalyzing its essential reaction. patsnap.com The active site of DHFR is located in the N-terminal half of the protein sequence and includes a conserved Pro-Trp dipeptide, with the tryptophan residue being crucial for substrate binding. ebi.ac.uk By occupying this site, this compound blocks the normal metabolic function of the enzyme.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound Designation | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound (4b) | DHFR | 0.138 | medchemexpress.eunih.gov |

| This compound (9b) | h-DHFR | 0.192 | medchemexpress.com |

| Egfr/her2/dhfr-IN-3 (4c) | DHFR | 0.193 | nih.govmedchemexpress.com |

| Egfr/her2/dhfr-IN-1 | DHFR | 0.291 | medchemexpress.com |

| Egfr/her2-IN-6 (43) | DHFR | 0.585 | medchemexpress.com |

| Egfr/dhfr-IN-1 (10e) | DHFR | 0.541 | medchemexpress.com |

Perturbation of Folate Metabolism and Deoxyribonucleotide Synthesis

DHFR is a critical enzyme in folate metabolism, responsible for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. patsnap.comebi.ac.uksigmaaldrich.com THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and, crucially, thymidylate—precursors required for DNA synthesis and repair. cancernetwork.comebi.ac.uknih.gov

By inhibiting DHFR, this compound disrupts this pathway, leading to a depletion of the intracellular pool of reduced folates. cancernetwork.com This perturbation has profound effects on nucleotide synthesis. The lack of THF impairs the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. ebi.ac.uknih.gov The ultimate consequence is the inhibition of DNA synthesis, which prevents cells from replicating their genetic material, thereby halting cell division. patsnap.comsigmaaldrich.com This disruption of folate metabolism and deoxyribonucleotide synthesis is a cornerstone of the compound's anticancer activity. researchgate.net

Integrated Cellular Responses and Phenotypic Outcomes

Induction of Cell Cycle Arrest Phases (e.g., G1/S, S, G2/M)

The multi-targeted inhibition by this compound culminates in significant phenotypic changes within cancer cells, most notably the induction of cell cycle arrest. The specific phase of arrest can be attributed to the compound's distinct inhibitory activities. Inhibition of the EGFR/HER2 signaling pathway is primarily associated with cell cycle arrest in the G1 phase. medchemexpress.com This is consistent with the role of this pathway in promoting progression from G1 to the S phase. nih.gov

Conversely, the inhibition of DHFR leads to a depletion of nucleotides necessary for DNA replication, which typically causes an arrest in the S phase or at the G1/S transition. medchemexpress.commedchemexpress.com Research on this compound (compound 4b) and the related compound Egfr/her2/dhfr-IN-3 (compound 4c) demonstrated that they induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.govmedchemexpress.com Another compound with the same name (designated 9b) was found to halt the cell cycle at the G1/S phase. medchemexpress.com This integrated effect, targeting multiple cell cycle checkpoints, contributes to the compound's potent anti-proliferative properties.

Mechanistic Insights into Target Engagement and Intracellular Effects

Potential for Autophagy Modulation

The dual inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), coupled with the concurrent inhibition of dihydrofolate reductase (DHFR), by the compound Egfr/her2/dhfr-IN-2 suggests a significant potential to modulate the cellular process of autophagy. Autophagy is a catabolic mechanism involving the lysosomal degradation of cellular components to maintain homeostasis and provide energy during periods of stress. Its role in cancer is complex, acting as both a tumor-suppressive and a pro-survival mechanism depending on the context. The multi-targeted nature of this compound may therefore trigger a complex autophagic response.

Inhibition of EGFR and HER2 is known to influence autophagy. Activated EGFR can suppress autophagy through various mechanisms, including the activation of the PI3K/Akt/mTOR pathway, which is a major negative regulator of autophagy. nih.govselleckchem.com Furthermore, both EGFR and HER2 can directly interact with Beclin-1, a key protein in the initiation of autophagy, thereby inhibiting its function. consensus.appfrontiersin.orgselleck.co.jp Consequently, the inhibition of EGFR and HER2 by a therapeutic agent would be expected to relieve this suppression and induce autophagy. consensus.app This induction of autophagy can, in some cellular contexts, serve as a resistance mechanism to anti-EGFR or anti-HER2 therapies, allowing cancer cells to survive the metabolic stress induced by the treatment. nih.govfrontiersin.org However, in other contexts, excessive or sustained autophagy can lead to autophagic cell death. consensus.app

The concurrent inhibition of DHFR introduces another layer of complexity to the modulation of autophagy. DHFR inhibitors, such as methotrexate (B535133), have been shown to induce autophagy in various cell types. consensus.appfrontiersin.orgscilit.com The mechanism can involve the upregulation of autophagy-related proteins like Beclin-1 and HMGB1. nih.gov DHFR inhibition leads to the depletion of tetrahydrofolate and its derivatives, which are essential for the synthesis of purines and thymidylate, thereby disrupting DNA and RNA synthesis. nih.gov This disruption can induce cellular stress, a known trigger for autophagy. Research has shown that DHFR can be degraded via the autophagy pathway, and its inhibition can lead to an accumulation of autophagosomes. researchgate.netnih.gov

Therefore, this compound, by simultaneously blocking these three key enzymes, is likely to be a potent inducer of autophagy. The combined inhibition of EGFR/HER2 and DHFR could lead to a more robust and sustained autophagic response than inhibition of any single target alone. This multifaceted induction of autophagy could potentially be harnessed for therapeutic benefit, for instance, by pushing cancer cells towards autophagic cell death or by creating vulnerabilities that could be exploited by other therapeutic agents. The precise outcome of this autophagy modulation—whether it is cytoprotective or cytotoxic—is likely to be highly dependent on the specific cellular context, including the genetic background of the cancer cells and the tumor microenvironment.

| Target | Effect of Inhibition on Autophagy | Key Mediators | Research Findings Summary |

| EGFR | Induction | PI3K/Akt/mTOR pathway, Beclin-1 | Inhibition of EGFR relieves its suppressive effect on autophagy, leading to the induction of the process. This can be a pro-survival or pro-death mechanism depending on the context. nih.govselleckchem.comconsensus.app |

| HER2 | Induction | Beclin-1, mTOR | Similar to EGFR, HER2 inhibits autophagy through interaction with Beclin-1 and activation of mTOR. Its inhibition leads to autophagy induction, which has been implicated in both resistance and cell death. frontiersin.orgselleck.co.jp |

| DHFR | Induction | HMGB1, Beclin-1 | DHFR inhibitors like methotrexate have been shown to induce autophagy, which can contribute to drug resistance in some contexts. The process can be mediated by the upregulation of autophagy-related genes. nih.govconsensus.appscilit.com |

Preclinical Pharmacological Assessment

In Vitro Antineoplastic Activity Across Diverse Cancer Cell Lines

The inhibitory potential of Egfr/her2/dhfr-IN-2 has been characterized against its designated molecular targets, demonstrating IC50 values of 0.248 µM for EGFR, 0.156 µM for HER2, and 0.138 µM for DHFR. medchemexpress.com This multi-targeted profile underpins its broad-spectrum anticancer activity observed in cell-based assays. medchemexpress.commedchemexpress.com

This compound has demonstrated cytotoxic and antiproliferative effects across a variety of human cancer cell lines. medchemexpress.com In malignancies known for EGFR/HER2 overexpression, such as specific types of breast and colorectal cancer, the compound has shown notable activity. medchemexpress.commedchemexpress.com Specifically, it exhibited an IC50 value of 6.16 µM in the MCF-7 breast cancer cell line and 24.87 µM in the HCT 116 colorectal carcinoma cell line. medchemexpress.commedchemexpress.com Its efficacy extends to other cancer types, including liver (Hep G2), cervical (HeLa), larynx (HEp-2), and prostate (PC-3) cancer cells. medchemexpress.com

In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 6.16 medchemexpress.commedchemexpress.com |

| HCT 116 | Colorectal | 24.87 medchemexpress.commedchemexpress.com |

| Hep G2 | Liver | 9.14 medchemexpress.commedchemexpress.com |

| HeLa | Cervical | 7.33 medchemexpress.commedchemexpress.com |

| HEp-2 | Larynx | 14.18 medchemexpress.commedchemexpress.com |

The compound's mechanism of action is partially attributed to its potent inhibition of DHFR, an essential enzyme in folate metabolism. medchemexpress.comnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are critical for DNA synthesis and cellular proliferation. nih.govresearchgate.net By inhibiting DHFR with an IC50 of 0.138 µM, this compound disrupts these processes, leading to a slowdown in DNA synthesis and proliferation of cancer cells. medchemexpress.comnih.gov This mode of action is a well-established strategy in cancer therapy, utilized by drugs like methotrexate (B535133). mdpi.commdpi.com

The rationale for developing dual inhibitors of EGFR and HER2 stems from the potential for synergistic therapeutic effects and the ability to overcome resistance mechanisms. nih.govnih.gov While the design of this compound as a multi-target agent inherently suggests a synergistic approach by simultaneously blocking key signaling and metabolic pathways, specific studies detailing its synergistic potential when combined with other therapeutic agents are not extensively documented in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

Preclinical studies in animal models have provided evidence of the in vivo antitumor activity of this compound. medchemexpress.commedchemexpress.com Research indicates that the compound is effective in reducing the growth of breast cancer tumors in vivo, corroborating the findings from in vitro cell line studies. medchemexpress.commedchemexpress.com These results highlight the compound's potential to translate its cellular-level activity into a therapeutic effect in a whole-organism context.

The mechanism of cell death induced by this compound involves the induction of apoptosis. medchemexpress.com EGFR-mediated signaling pathways are known to intersect with apoptotic machinery, and their inhibition can lead to the activation of executioner caspases, such as Caspase-3, which are central to the apoptotic process. nih.govnih.gov While it is established that related EGFR/DHFR inhibitors can halt the cell cycle and induce apoptosis, specific in vivo studies quantifying pharmacodynamic biomarkers like cleaved Caspase-3 in tumor tissues following treatment with this compound are not detailed in the available search results. medchemexpress.comnih.gov

Molecular Mechanisms of Acquired and Intrinsic Resistance

Target-Mediated Resistance Mechanisms

One of the primary ways cancer cells develop resistance is through modifications to the drug targets themselves, namely EGFR and HER2. These changes can prevent the inhibitor from binding effectively or lead to an overabundance of the target proteins, rendering the drug less effective.

The acquisition of secondary mutations in the kinase domains of EGFR and HER2 is a well-documented mechanism of resistance to targeted inhibitors. medscape.comd-nb.info These mutations can alter the conformation of the ATP-binding pocket, which reduces the affinity of the inhibitor for its target.

A prominent example in the context of EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20. medsci.org This mutation substitutes a threonine residue with a methionine, which is thought to increase the receptor's affinity for ATP, thereby outcompeting the inhibitor. medsci.org While less common, other secondary mutations in EGFR such as L747S, D761Y, and T854A have also been reported to confer resistance. medsci.org Similarly, point mutations within the HER2 kinase domain can emerge under the selective pressure of targeted therapy, leading to lapatinib (B449) resistance. d-nb.info

| Receptor | Mutation | Effect on Inhibitor Binding | Reference |

| EGFR | T790M | Increased ATP affinity, reduced inhibitor binding | medsci.org |

| EGFR | L747S | Altered kinase domain conformation | medsci.org |

| EGFR | D761Y | Altered kinase domain conformation | medsci.org |

| EGFR | T854A | Altered kinase domain conformation | medsci.org |

| HER2 | Various point mutations | Altered kinase domain conformation, reduced inhibitor efficacy | d-nb.info |

An increase in the copy number of the EGFR or HER2 gene, leading to the overexpression of their respective proteins, is another significant mechanism of resistance. mdpi.commdpi.com This overexpression can effectively "soak up" the inhibitor, requiring higher concentrations of the drug to achieve a therapeutic effect. In some cases, amplification of the T790M-mutated EGFR allele can cause resistance even to irreversible EGFR inhibitors. medscape.com

In colorectal cancer, for instance, HER2 gene amplification has been linked to a lack of response to anti-EGFR therapies. mdpi.com The aberrant activation of HER2 signaling, either through gene amplification or overexpression of its activating ligand, can lead to the persistent activation of downstream pathways like the ERK1/2 pathway, thereby circumventing the effects of EGFR inhibition. mdpi.com

Pathway Compensation and Cross-Talk Networks

Cancer cells can also develop resistance by activating alternative signaling pathways that compensate for the inhibition of EGFR and HER2. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules independent of the primary targets.

The activation of other RTKs can provide bypass signaling, allowing cancer cells to survive and proliferate despite the presence of an EGFR/HER2 inhibitor. nih.gov

MET: Amplification of the MET gene has been identified as an acquired resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs). medscape.comamegroups.org The MET receptor and its ligand, hepatocyte growth factor (HGF), can promote resistance to both EGFR- and HER2-targeted therapies by activating shared downstream pathways. amegroups.orgmdpi.com

AXL: The AXL receptor tyrosine kinase has been implicated in resistance to EGFR and HER2 inhibitors. nih.govmdpi.com In tumors with high levels of EGFR, AXL can dimerize with EGFR, leading to signaling that bypasses the effects of anti-EGFR therapies. nih.gov Overexpression of AXL has been shown to limit the sensitivity to anti-EGFR therapy in various cancer models. nih.gov In HER2-positive breast cancer cells, AXL overexpression is involved in acquired resistance to the HER2 inhibitor lapatinib. mdpi.comgencat.cat

FGFR: Fibroblast growth factor receptor (FGFR) signaling has been associated with resistance to EGFR/HER2 inhibitors. spandidos-publications.comnih.govmdpi.com Amplification of FGFR signaling can promote resistance to HER2 inhibition. nih.gov In some cases, resistance to EGFR-targeted therapy can be overcome by combining EGFR inhibitors with FGFR inhibitors. aacrjournals.orgaacrjournals.org

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) pathway can act as a mutual compensation pathway with the EGFR and HER2 signaling pathways. mdpi.comnih.govresearchgate.net Activation of IGF-1R signaling can confer resistance to EGFR or IGF-1R inhibitors when used as single agents. mdpi.comnih.govresearchgate.net

| Alternative RTK | Mechanism of Activation | Cancers Implicated | Reference |

| MET | Gene amplification, HGF overexpression | Non-small cell lung cancer, Colorectal cancer, Gastric cancer | medscape.comamegroups.orgmdpi.com |

| AXL | Overexpression, Dimerization with EGFR/HER2 | Lung cancer, Head and neck cancer, Breast cancer | nih.govmdpi.comgencat.cat |

| FGFR | Gene amplification, Ligand overexpression | Breast cancer, Non-small cell lung cancer | spandidos-publications.comnih.govmdpi.com |

| IGF-1R | Pathway activation | Esophageal squamous cell carcinoma, Glioblastoma | mdpi.comnih.govnih.gov |

Resistance can also occur through the activation of signaling pathways downstream of EGFR and HER2, rendering the inhibition of the upstream receptors ineffective. nih.govnih.gov The two major downstream pathways are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Mutations in key components of these pathways, such as KRAS or PIK3CA, can lead to their constitutive activation, thereby driving cell proliferation and survival independently of EGFR/HER2 signaling. mdpi.comoup.com Loss of the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, is another mechanism that can lead to persistent pathway activation and resistance to HER2-targeted therapies. medscape.commdpi.com

DHFR-Specific Resistance Mechanisms

Given that Egfr/her2/dhfr-IN-2 also targets dihydrofolate reductase (DHFR), resistance mechanisms specific to DHFR inhibition must also be considered. Antifolates like methotrexate (B535133) (MTX) have been used in cancer therapy for decades, and several resistance mechanisms have been identified.

One of the most common mechanisms of resistance to DHFR inhibitors is the amplification of the DHFR gene . bibliotekanauki.plnih.govbiorxiv.orgresearchgate.net This leads to an increased production of the DHFR enzyme, which can overwhelm the inhibitory capacity of the drug. bibliotekanauki.plresearchgate.net Low-level DHFR gene amplification has been observed in patients with acute lymphoblastic leukemia who have relapsed after MTX treatment. nih.gov

DHFR Overexpression or Amplification

One of the most well-documented mechanisms of resistance to antifolate drugs that target DHFR, such as methotrexate (MTX), is the increased cellular expression of the DHFR enzyme. researchgate.netoaepublish.comaacrjournals.org This is frequently the result of DHFR gene amplification, where cancer cells acquire multiple copies of the gene. researchgate.netaacrjournals.org The resulting overproduction of the DHFR protein effectively titrates out the inhibitor, requiring much higher drug concentrations to achieve a therapeutic effect. forbeckforums.org

Table 1: Resistance Mechanisms Related to DHFR Inhibition

| Resistance Mechanism | Description | Relevant Drugs |

|---|---|---|

| Target Gene Amplification | Increased copy number of the DHFR gene leads to overexpression of the DHFR protein, requiring higher drug concentrations for inhibition. researchgate.netforbeckforums.org | Methotrexate (MTX) aacrjournals.org |

| Target Gene Mutation | Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for the inhibitor. oaepublish.comnih.gov | Methotrexate (MTX), Trimetrexate nih.govnih.gov |

| Decreased Drug Transport | Reduced function or expression of transporters, like the reduced folate carrier (RFC), limits the amount of drug entering the cell. oaepublish.comforbeckforums.org | Methotrexate (MTX) mdpi.com |

| Decreased Polyglutamylation | Impaired activity of the enzyme folylpolyglutamate synthase (FPGS) prevents the addition of glutamate (B1630785) residues that trap the drug inside the cell. nih.govforbeckforums.org | Methotrexate (MTX) mdpi.com |

Alterations in Folate Transport and Metabolism

The efficacy of many antifolates is dependent on their transport into the cancer cell and their subsequent intracellular metabolism. The primary transporter for methotrexate and related folates is the reduced folate carrier (RFC). oaepublish.comnih.gov A decrease in the expression or function of RFC is a known mechanism of acquired resistance, as it limits the intracellular concentration of the drug. forbeckforums.orgmdpi.com

Furthermore, once inside the cell, many antifolates undergo polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthase (FPGS). nih.gov This metabolic step adds glutamate residues to the drug, which not only traps it within the cell but can also increase its affinity for target enzymes. nih.govnih.gov Defective polyglutamylation is another established route to antifolate resistance. forbeckforums.org

For a compound like this compound, its reliance on these transport and metabolic pathways is a key determinant of whether these resistance mechanisms are relevant. If the compound does not utilize the RFC for entry or does not require polyglutamylation for its DHFR-inhibiting activity, it may successfully bypass these common resistance mechanisms. nih.gov Conversely, if it is a substrate for these pathways, alterations in them could contribute to resistance.

Cellular Adaptive Responses Contributing to Resistance

Beyond genetic changes to the drug target, cancer cells can adapt to therapy by undergoing profound phenotypic changes. These adaptive responses, such as transitioning between epithelial and mesenchymal states or enriching for stem-like properties, can render cells less dependent on the signaling pathway being targeted and more resilient to treatment.

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-to-cell adhesion, and acquire mesenchymal properties, including increased motility and invasiveness. This process is increasingly recognized as a driver of drug resistance. frontiersin.org In the context of HER2-targeted therapies, EMT has been shown to confer primary resistance to trastuzumab. nih.gov

Studies have demonstrated that the induction of EMT in HER2-positive breast cancer cells can lead to the downregulation of HER2 expression. biorxiv.org This loss of the target protein means that drugs designed to inhibit it are no longer effective. This downregulation may occur through epigenetic silencing of the ERBB2 (HER2) gene during the transition to a mesenchymal state. biorxiv.org Since this compound targets HER2, the activation of an EMT program in cancer cells represents a significant potential mechanism of resistance by eliminating one of its key targets.

Enrichment of Cancer Stem Cell Phenotypes

The cancer stem cell (CSC) model posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, propagation, and relapse. iiarjournals.org These CSCs often exhibit intrinsic resistance to conventional therapies and can be enriched after treatment, leading to disease recurrence. mdpi.com

There is a strong link between the EGFR/HER2 signaling pathways and the maintenance of a CSC phenotype. nih.gov Overexpression of HER2 has been shown to enrich for malignant stem cells, and this CSC population may have reduced levels of HER2 on the cell surface, making them less susceptible to agents like trastuzumab. biorxiv.orgnih.gov Therefore, therapies that fail to eliminate the CSC population may lead to eventual treatment failure. While some dual EGFR/HER2 inhibitors like lapatinib have been reported to reduce the CSC fraction in certain contexts, the enrichment of a resistant CSC population remains a critical challenge. nih.govnih.gov The upregulation of the EGFR/HER2 pathway in endocrine-resistant breast cancer may reflect an enrichment of a CSC phenotype, highlighting the interplay between signaling pathways and stemness in driving resistance. nih.gov For this compound, its ability to impact this resilient cell population would be a crucial factor in its long-term efficacy and its ability to prevent relapse.

Table 2: Cellular Responses and Resistance to HER2-Targeted Therapy

| Adaptive Response | Description | Implication for Resistance |

|---|---|---|

| Epithelial-to-Mesenchymal Transition (EMT) | A shift from an epithelial to a mesenchymal cell state. frontiersin.org | Can cause downregulation of HER2 expression, leading to loss of the drug target and resistance to HER2 inhibitors like trastuzumab and lapatinib. nih.govbiorxiv.org |

| Enrichment of Cancer Stem Cells (CSCs) | The survival and expansion of a subpopulation of tumor cells with self-renewal and differentiation capabilities. iiarjournals.orgmdpi.com | CSCs can be intrinsically resistant to therapy and may have lower surface HER2 expression, allowing them to evade HER2-targeted agents and drive tumor recurrence. biorxiv.orgnih.gov |

Strategies for Overcoming Resistance and Enhancing Therapeutic Efficacy

Rational Combination Therapeutic Modalities (Preclinical Investigations)

The core design of Egfr/her2/dhfr-IN-2 as a multi-target agent provides a foundation for rational combination therapies. By simultaneously blocking distinct cancer-promoting pathways, the compound aims to preempt the development of resistance. Further enhancement of this effect is explored through combinations with other targeted and conventional agents.

Synergistic Interactions with Other Targeted Agents (e.g., HSP90 Inhibitors)

While direct preclinical studies combining this compound with other specific targeted agents are not extensively detailed, a strong scientific rationale exists for such combinations, particularly with Heat Shock Protein 90 (HSP90) inhibitors. HER2 has been identified as a client protein that is highly sensitive to HSP90 inhibition. frontiersin.orgresearchgate.net HSP90 inhibitors function by destabilizing client proteins like HER2, leading to their degradation via the proteasome. austinpublishinggroup.com This mechanism would synergize with the enzymatic inhibition of HER2 by this compound.

Preclinical studies with other HER2 inhibitors have demonstrated the validity of this approach. For example, the HSP90 inhibitor ganetespib, when used with the EGFR/HER2 inhibitor lapatinib (B449), showed synergistic activity and reversed acquired lapatinib resistance in HER2-positive breast cancer cells. frontiersin.org Similarly, the first-generation HSP90 inhibitor 17-AAG showed efficacy against HER2-overexpressing breast cancer that was refractory to trastuzumab. frontiersin.org The combination of HSP90 inhibitors with HER2-targeted agents has been shown to result in synergistic antitumor effects. researchgate.net This is because HSP90 inhibition leads to the depletion of multiple oncoproteins, including EGFR and HER2, which can enhance the effects of direct kinase inhibitors and overcome resistance. spandidos-publications.comnih.gov Therefore, combining this compound with an HSP90 inhibitor presents a promising strategy to achieve a more profound and durable blockade of HER2 signaling.

Combinatorial Approaches with Conventional Chemotherapeutic Agents

The integration of this compound with conventional chemotherapy is another rational strategy to enhance therapeutic output. The compound's inhibitory action on EGFR and HER2 can sensitize cancer cells to cytotoxic drugs. Preclinical evidence shows that dual inhibition of EGFR and HER2 can improve the efficacy of standard chemotherapy regimens. nih.gov

A key mechanism supporting this synergy involves the downregulation of nucleotide synthesis enzymes. For instance, the dual EGFR/HER2 inhibitor lapatinib was found to downregulate thymidylate synthase (TS), a critical enzyme for DNA replication and a target for fluoropyrimidine chemotherapies like 5-fluorouracil (B62378) (5-FU). plos.org This downregulation sensitizes cancer cells to fluoropyrimidines. plos.org Given that this compound directly inhibits dihydrofolate reductase (DHFR), another crucial enzyme in nucleotide synthesis, combining it with chemotherapies that act on different cellular processes, such as taxanes (e.g., paclitaxel) which disrupt microtubules, could yield synergistic effects. targetmol.commedchemexpress.com Studies combining HSP90 inhibitors (which, like this compound, down-regulate HER2) with paclitaxel (B517696) have demonstrated significantly more effective tumor inhibition than either agent alone, providing a strong preclinical basis for this type of combination. nih.gov

Dual and Triple Inhibition Strategies for Enhanced Pathway Blockade

This compound is intrinsically a triple-inhibition strategy, designed to attack cancer cell proliferation and survival from multiple angles. targetmol.commedchemexpress.eu It simultaneously targets the receptor tyrosine kinases EGFR and HER2, which are pivotal in signaling pathways that drive tumor growth, and DHFR, an essential enzyme for DNA synthesis. medchemexpress.com

The compound, also known as Compound 4b, has shown potent inhibitory activity against all three targets. medchemexpress.eunih.gov This multi-targeted approach is designed to create a more comprehensive and robust blockade of cancer pathways than single-target agents. nih.gov By inhibiting EGFR and HER2, the compound disrupts downstream signaling cascades such as the PI3K/AKT and MAPK pathways. Concurrently, inhibiting DHFR starves the cell of the nucleotides required for DNA replication, leading to cell cycle arrest and apoptosis. medchemexpress.com This dual-mechanism attack—disrupting both growth signaling and metabolic pathways—is a rational approach to overcoming the drug resistance that often develops with single-target therapies. mdpi.com

Table 1: Inhibitory and Anticancer Activity of this compound (Compound 4b)

| Target/Cell Line | IC50 Value (µM) | Activity Type |

| EGFR | 0.248 | Enzyme Inhibition |

| HER2 | 0.156 | Enzyme Inhibition |

| DHFR | 0.138 | Enzyme Inhibition |

| MCF-7 | 6.16 | Anticancer (Breast) |

| HeLa | 7.33 | Anticancer (Cervical) |

| Hep G2 | 9.14 | Anticancer (Liver) |

| HEp-2 | 14.18 | Anticancer (Laryngeal) |

| PC-3 | 20.07 | Anticancer (Prostate) |

| HCT 116 | 24.87 | Anticancer (Colon) |

| Data sourced from multiple studies. targetmol.commedchemexpress.eu |

Development of Next-Generation this compound Analogues with Enhanced Resistance Breaking Capabilities

As part of the effort to optimize multi-targeted inhibitors, researchers have synthesized and evaluated analogues of this compound. One notable next-generation analogue is Egfr/her2/dhfr-IN-3 (also referred to as compound 4c). nih.govtargetmol.commedchemexpress.com This compound was developed from the same 2-alkoxycyanopyridine chemical scaffold and was evaluated for enhanced anticancer efficacy. nih.gov

Preclinical data shows that Egfr/her2/dhfr-IN-3 exhibits a different inhibitory profile compared to its predecessor. It is a more potent inhibitor of the EGFR and HER2 kinases but shows slightly less potency against DHFR. nih.govmedchemexpress.com Specifically, in MCF-7 breast cancer cells, Egfr/her2/dhfr-IN-3 induces apoptosis and causes cell cycle arrest in the S phase. targetmol.commedchemexpress.com The development of such analogues represents a strategy to refine the balance of inhibitory activities, potentially leading to improved efficacy or the ability to overcome specific resistance mechanisms that might emerge against the parent compound.

Table 2: Comparative Inhibitory Potency (IC50) of this compound and its Analogue

| Compound | EGFR (µM) | HER2 (µM) | DHFR (µM) |

| This compound (4b) | 0.248 | 0.156 | 0.138 |

| Egfr/her2/dhfr-IN-3 (4c) | 0.138 | 0.092 | 0.193 |

| Data sourced from multiple studies. targetmol.commedchemexpress.eunih.govmedchemexpress.com |

Exploiting Tumor Microenvironment Interactions and Immune Modulation (Preclinical)

The therapeutic impact of this compound may extend beyond direct effects on cancer cells to include modulation of the tumor microenvironment (TME). Preclinical research indicates that inhibiting EGFR and HER2 signaling can alter the TME to be more favorable for an antitumor immune response. nih.gov

A key finding is that EGFR/HER2 inhibition can suppress the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells. nih.gov PD-L1 is a crucial immune checkpoint protein that cancer cells use to evade destruction by T cells. researchgate.net By reducing PD-L1 levels, this compound could potentially render tumors more susceptible to immune attack. This effect appears to be mediated through the downstream PI3K signaling pathway. nih.gov

Furthermore, blocking the EGFR/HER2 pathway has been shown to decrease the secretion of various immunosuppressive cytokines and chemokines, such as CCL2 and VEGF, from cancer cells. nih.gov This reduction in signaling molecules can disrupt the recruitment of suppressive immune cells to the tumor site and may help create a more immune-supportive environment. nih.govmdpi.com The DHFR-inhibiting component of the compound, by inducing cytotoxicity, could also contribute to immunomodulation by promoting the release of tumor antigens, which can be recognized by the immune system.

Future Research Directions and Translational Potential

Identification of Predictive and Prognostic Biomarkers for Compound Response and Resistance

To optimize the clinical application of Egfr/her2/dhfr-IN-2, the identification of predictive and prognostic biomarkers is paramount. These biomarkers are crucial for patient stratification, predicting treatment response, and understanding mechanisms of resistance.

Predictive Biomarkers:

EGFR and HER2 Overexpression and Gene Amplification: The expression levels and gene copy numbers of EGFR and HER2 are established prognostic factors in several cancers, including gastric and non-small-cell lung cancer (NSCLC). nih.govnih.gov Tumors overexpressing both EGFR and HER2 may be particularly sensitive to this inhibitor. nih.gov Therefore, assessing EGFR and HER2 status through methods like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) will likely be critical in identifying patients who would benefit most from this compound. nih.govfrontiersin.org

EGFR Mutations: Specific mutations in the EGFR gene, such as the L858R mutation, are known to confer sensitivity to EGFR tyrosine kinase inhibitors (TKIs). researchgate.net Conversely, resistance-conferring mutations like T790M can emerge. researchgate.net Investigating the efficacy of this compound against various EGFR mutants is a key research area.

DHFR Expression Levels: Increased cellular levels of DHFR can contribute to resistance against antifolate drugs like methotrexate (B535133). researchgate.net Evaluating DHFR expression could serve as a biomarker to predict the efficacy of the DHFR-inhibitory component of this compound.

Prognostic Biomarkers and Resistance Mechanisms:

HER2-Mediated Resistance: In colorectal cancer, HER2 amplification has been identified as a potential biomarker for resistance to anti-EGFR monoclonal antibodies. nih.gov The dual-targeting nature of this compound may circumvent this resistance mechanism.

Downstream Signaling Pathways: Alterations in signaling pathways downstream of EGFR and HER2, such as the PI3K/Akt/mTOR pathway, are implicated in drug resistance. oaepublish.com Monitoring the activity of these pathways could provide prognostic information and guide combination therapy strategies.

Epigenetic Modifications: Epigenetic changes, such as the methylation of the estrogen receptor promoter, can lead to resistance. oaepublish.com Investigating the epigenetic landscape of tumors treated with this compound could reveal novel resistance mechanisms.

Utilization of Advanced Preclinical Models

To better predict the clinical efficacy of this compound, the use of advanced preclinical models that more accurately recapitulate human tumor biology is essential.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity of the original tumor. ciberonc.es These models are invaluable for assessing the in vivo efficacy of this compound against a diverse range of patient tumors and for correlating treatment response with specific genomic profiles. researchgate.netresearchgate.net Studies using PDX models have shown promise for other HER2-targeted therapies. nih.gov

Organoids: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput drug screening and to study treatment response in a more physiologically relevant context than traditional 2D cell cultures.

Microfluidic Systems: "Tumor-on-a-chip" microfluidic systems can model the tumor microenvironment, including interactions with other cell types and exposure to physiological fluid flow. These systems offer a platform to study drug delivery and efficacy in a dynamic and controlled environment.

Integration of this compound into Novel Drug Delivery Systems

Enhancing the delivery of this compound to tumor sites while minimizing systemic exposure can improve its therapeutic index.

Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles can improve its solubility, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticles with tumor-specific ligands.

Antibody-Drug Conjugates (ADCs): Although this compound is a small molecule, the concept of targeted delivery is relevant. For instance, combining it with antibodies that target other tumor-specific antigens could create a synergistic effect. Studies have shown that EGFR-directed antibodies can enhance the internalization and efficacy of HER2 ADCs. nih.gov

Application of Computational and Artificial Intelligence Methodologies for Multi-Target Drug Discovery

Computational and artificial intelligence (AI) approaches are revolutionizing drug discovery and can be instrumental in optimizing and expanding the utility of multi-target inhibitors like this compound. greenpharmacy.infoscielo.brresearchgate.net

Generative AI for Novel Inhibitor Design: Generative AI models, such as GPT-2 and LSTM architectures, can be trained on large chemical databases to design novel molecules with desired properties. researchgate.netbiorxiv.org These models could be used to generate new derivatives of this compound with improved potency, selectivity, or pharmacokinetic profiles. frontiersin.org

In Silico Screening and Docking: Computational methods like molecular docking can predict the binding affinity and interaction patterns of this compound with its target proteins. nih.gov This can guide the rational design of more effective inhibitors and help to understand potential resistance mutations.

Network Pharmacology: This approach analyzes the complex network of interactions between drugs, targets, and disease pathways. It can be used to identify potential synergistic drug combinations and to predict off-target effects of this compound. greenpharmacy.info

Exploration of this compound in Other Disease Contexts Beyond Oncology (Preclinical)

The targets of this compound are also implicated in diseases other than cancer, suggesting potential for repositioning this compound.

Inflammatory Diseases: EGFR signaling has been implicated in inflammatory conditions. The inhibitory effect of this compound on EGFR could be explored in preclinical models of diseases like rheumatoid arthritis, where DHFR inhibitors are already in use. mdpi.com

Infectious Diseases: DHFR is a validated target in various pathogens. researchgate.net While the primary design of this compound is for cancer, its DHFR inhibitory activity could be investigated against bacterial or parasitic infections in preclinical settings.

Q & A

Q. What is the mechanism of action of EGFR/HER2/DHFR-IN-2, and how does its triple inhibition profile compare to single or dual inhibitors?

this compound simultaneously inhibits EGFR (IC50: 0.248 µM), HER2 (IC50: 0.156 µM), and DHFR (IC50: 0.138 µM), disrupting cancer cell proliferation via multiple pathways. Unlike single/dual inhibitors, this compound targets three oncogenic drivers, potentially reducing compensatory resistance mechanisms. Validation requires parallel enzymatic assays for all three targets and comparative cytotoxicity studies against single-target inhibitors .

Q. What in vitro assays are recommended to assess the compound’s inhibitory activity against EGFR, HER2, and DHFR?

- EGFR/HER2 kinase assays : Use recombinant kinase domains with ATP/ substrate competition assays (e.g., ADP-Glo™).

- DHFR enzymatic inhibition : Measure dihydrofolate-to-tetrahydrofolate conversion via spectrophotometry.

- Cytotoxicity : Test across diverse cancer cell lines (e.g., Hep G2, MCF7) using MTT or CellTiter-Glo® . Include positive controls (e.g., gefitinib for EGFR, trastuzumab for HER2) to benchmark potency.

Q. How do the IC50 values of this compound vary across cancer cell lines, and what factors contribute to this variability?

The compound shows IC50 values ranging from 6.16 µM (MCF7) to 24.87 µM (HCT 116). Variability arises from differences in:

- Receptor expression levels (e.g., HER2 amplification status)

- Intracellular folate metabolism rates (affecting DHFR dependency)

- Compensatory signaling pathways (e.g., PI3K/AKT) Always validate target expression (via Western blot or qPCR) before testing .

Advanced Research Questions

Q. How should contradictory data on cell cycle arrest (G2/M vs. S phase) be reconciled in studies of this compound?

Discrepancies may stem from:

- Cell line-specific dependencies : HER2-amplified cells (e.g., MCF7) may arrest in S phase due to HER2 signaling disruption, while EGFR-dependent lines (e.g., PC-3) arrest in G2/M .

- Experimental timing : Early timepoints (24h) may show S-phase arrest, while later points (48h) reveal G2/M. Mitigate by performing time-course flow cytometry and synchronizing cell cycles pre-treatment .

Q. What considerations are critical for designing dose-response experiments with this compound in xenograft models?

- Dose range : Base on in vitro IC50 values (e.g., 0.1–10 mg/kg) and adjust for bioavailability.

- Combination therapy : Test synergy with DNA-damaging agents (e.g., cisplatin) due to DHFR inhibition.

- Toxicity endpoints : Monitor hematological parameters (DHFR inhibition impacts folate metabolism). Reference preclinical protocols from triple-target inhibitor studies .

Q. How can researchers integrate multi-omics data to study resistance mechanisms to this compound?

- Transcriptomics : Identify upregulated bypass pathways (e.g., MET or AXL kinases).

- Proteomics : Quantify target protein expression post-treatment.

- Metabolomics : Assess folate pathway intermediates. Use bioinformatics tools (e.g., GSEA, STRING) to map network interactions .

Q. What methodological approaches are recommended for studying synergistic effects with other targeted therapies?

- Combinatorial screening : Use a matrix of this compound with inhibitors of downstream effectors (e.g., mTOR inhibitors).

- Synergy quantification : Apply the Chou-Talalay combination index (CI) method.

- In vivo validation : Use orthotopic models with dual-luciferase reporters for real-time efficacy monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.